molecular formula C19H16Br2O4 B2568402 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid CAS No. 94257-59-7

3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid

Cat. No.: B2568402
CAS No.: 94257-59-7
M. Wt: 468.141
InChI Key: LZWOEPHIZWZPPV-UHFFFAOYSA-N
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Description

3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid is a chemical compound with the molecular formula C27H32Br2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains bromine atoms at the 2 and 7 positions of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid typically involves the bromination of fluorene followed by the introduction of propanoic acid groups. One common method involves the reaction of fluorene with bromine in the presence of a catalyst to yield 2,7-dibromofluorene. This intermediate is then reacted with propanoic acid derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as alkyl or aryl groups .

Scientific Research Applications

3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms and propanoic acid groups can participate in various chemical interactions, influencing the compound’s behavior and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid is unique due to the presence of both bromine atoms and propanoic acid groups, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and in various research applications .

Properties

IUPAC Name

3-[2,7-dibromo-9-(2-carboxyethyl)fluoren-9-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWOEPHIZWZPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dimethyl 3,3′-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate (1.23 g, 2.5 mmol) is transferred to a small round bottom flask equipped with a Teflon-coated stirbar. A mixture of THF:MeOH:H2O, 3:2:1, (10 mL) is added and the mixture is stirred for 1 hr. Then a 1 mL portion of 1M NaOH (aq) is added and the mixture is stirred overnight. The next day the water layer is isolated and extracted with 20 mL portions diethyl ether three times. Next the water layer is acidified to ˜pH 2. The water layer is extracted three times with 20 mL portions of dichloromethane. The organic layers are combined and dried with Mg2SO4. The organic solution is filtered and the solvent evaporated to obtain the product as an off-white solid (948 mg, 90% yield).
Name
Dimethyl 3,3′-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
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1.23 g
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reactant
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Teflon
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Yield
90%

Synthesis routes and methods II

Procedure details

After 2,7-dibromofluorene (8.02 g) and benzyltriethylammonium chloride (0.56 g) were dissolved in 30 mL of benzene, 8 mL of an aqueous 50% sodium hydroxide solution was added dropwise under a nitrogen atmosphere, followed by stirring for 15 minutes. N-butyl acrylate (12.65 g) was added dropwise and the mixture was reacted at room temperature for 5 hours. The reaction solution was diluted with 200 mL of ethyl acetate, washed three times with water, washed once with brine, and then the organic layer was dried over magnesium sulfate. The solution was filtered and the solvent was distilled off. The solution was purified by silica gel column chromatography using dichloromethane as an eluent and then recrystallized from hexane to obtain (2,7-dibromo)-9H-fluorene-9,9-dipropionic acid (F2COOBuBr2) (7.87 g, 55%).
Quantity
8.02 g
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reactant
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0.56 g
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catalyst
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30 mL
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